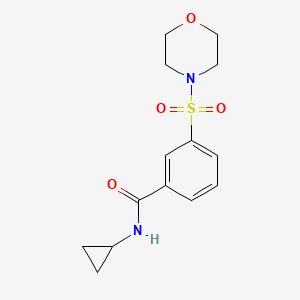
N-cyclopropyl-3-(4-morpholinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of benzamide derivatives often involves multi-step processes including the use of chlorobenzoic acid chloroanhydride, catalytic reduction, and reactions with various amines such as morpholine. For example, the synthesis of 4-Chloro-N-(3-morpholinopropyl)benzamide, a related compound, employs a sequence starting from 4-chlorobenzoic acid chloroanhydride and involves morpholine in later stages (Donskaya et al., 2004). Additionally, the condensation of carboxylic acid with morpholino-indazole derivatives has been utilized to synthesize compounds with significant biological activities (Lu et al., 2021).
Molecular Structure Analysis
Molecular structure analysis often includes X-ray crystallography to determine the conformation and crystalline structure of benzamide derivatives. For instance, the crystal structure of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide revealed its inhibitory activity against cancer cell lines (Lu et al., 2021).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including interactions with sulfonamides and carboxamides to produce selective inhibitors for enzymes like h-NTPDases, showcasing their potential in therapeutic applications (Zahid Hussain Zaigham et al., 2023). Their chemical properties are often explored through reactions that yield products with significant biological activity.
Physical Properties Analysis
Analyzing the physical properties of these compounds involves understanding their stability under different conditions and their solubility in various solvents. The structural determinations often provide insights into the intermolecular interactions that influence these properties.
Chemical Properties Analysis
The chemical properties of benzamide derivatives are characterized by their reactivity with various chemical agents, their ability to act as inhibitors for specific enzymes, and their potential therapeutic applications. Studies have shown that modifications in the benzamide structure can lead to compounds with potent biological activities, including antiproliferative effects against cancer cell lines (Zahid Hussain Zaigham et al., 2023).
Mecanismo De Acción
Target of Action
A compound with a similar structure, n-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide, targets the mitogen-activated protein kinase 14 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and stress response .
Mode of Action
Based on its structural similarity to other compounds, it might interact with its target protein and modulate its activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential target, it might influence pathways related to cell growth and stress response .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
Based on its potential target, it might influence cell growth and stress response .
Propiedades
IUPAC Name |
N-cyclopropyl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c17-14(15-12-4-5-12)11-2-1-3-13(10-11)21(18,19)16-6-8-20-9-7-16/h1-3,10,12H,4-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKBYDRWOPEBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57262890 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-chloro-2-nitrophenyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5030530.png)
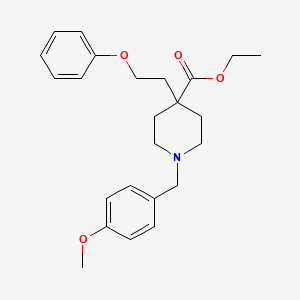
![4-methyl-1-[(5-propyl-3-thienyl)carbonyl]piperidine](/img/structure/B5030542.png)
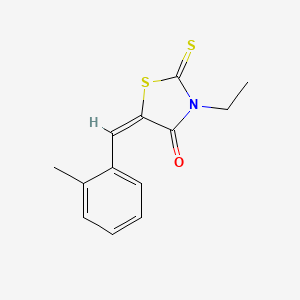
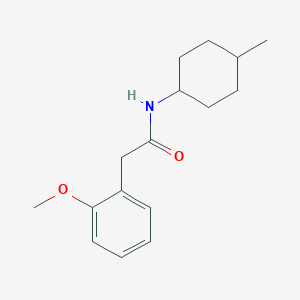
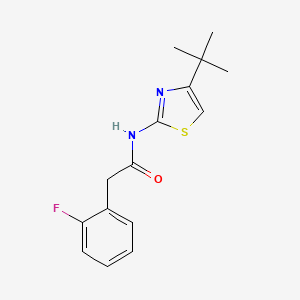

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5030597.png)
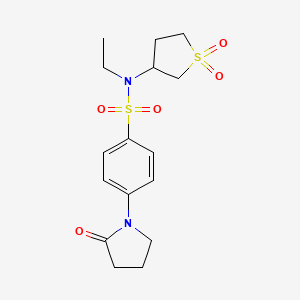
![4-[(2-hydroxyethyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B5030615.png)
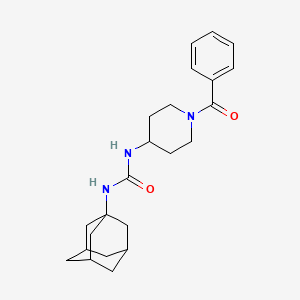
![4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5030623.png)
![N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide](/img/structure/B5030629.png)
![4'-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate](/img/structure/B5030631.png)